

Technical Support Center: 2-Acetyliminoacetic Acid Solubility Guide

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Compound of Interest

Compound Name: 2-Acetyliminoacetic acid

Cat. No.: B585359

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Executive Summary & Chemical Identity

Critical Nomenclature Note: In commercial and database contexts, **2-Acetyliminoacetic acid** is frequently synonymous with or refers to the tautomeric forms of N-Acetylglycine (also known as Aceturic Acid). While the "imino" nomenclature suggests a

double bond (often an intermediate in oxazolone formation), the stable, solid reagent supplied to researchers is almost exclusively the amide form (

single bond).

This guide addresses the solubility of the stable reagent N-Acetylglycine (CAS: 543-24-8).[1]

Property	Specification
Common Name	N-Acetylglycine (Aceturic Acid)
Synonyms	2-Acetamidoacetic acid; 2-Acetyliminoacetic acid (tautomer/synonym)
CAS Number	543-24-8 (Standard); 1202222-42-1 (Isotopically Labeled/Specific Ref)
Molecular Formula	
pKa	~3.6 (Carboxylic Acid)
Appearance	White crystalline solid / Needle-like crystals

Physicochemical Barriers to Solubility

If you are struggling to dissolve this compound, the issue usually stems from one of three factors:

- **Crystal Lattice Energy:** N-Acetylglycine forms a stable crystal lattice dominated by intermolecular hydrogen bonding between the amide proton and the carboxylic acid. This lattice requires significant energy (heat) to break in neutral aqueous solutions.
- **pH Mismatch:** As a carboxylic acid (pKa ~3.6), it exists as a protonated, less soluble species at pH < 3. Solubility increases logarithmically as pH rises above the pKa.
- **Solvent Polarity:** It is highly polar. It will not dissolve in non-polar solvents (Hexane, Toluene, Ether) and has limited solubility in moderately polar aprotic solvents (Acetone, Acetonitrile) without co-solvents.

Solvent Selection & Solubility Data

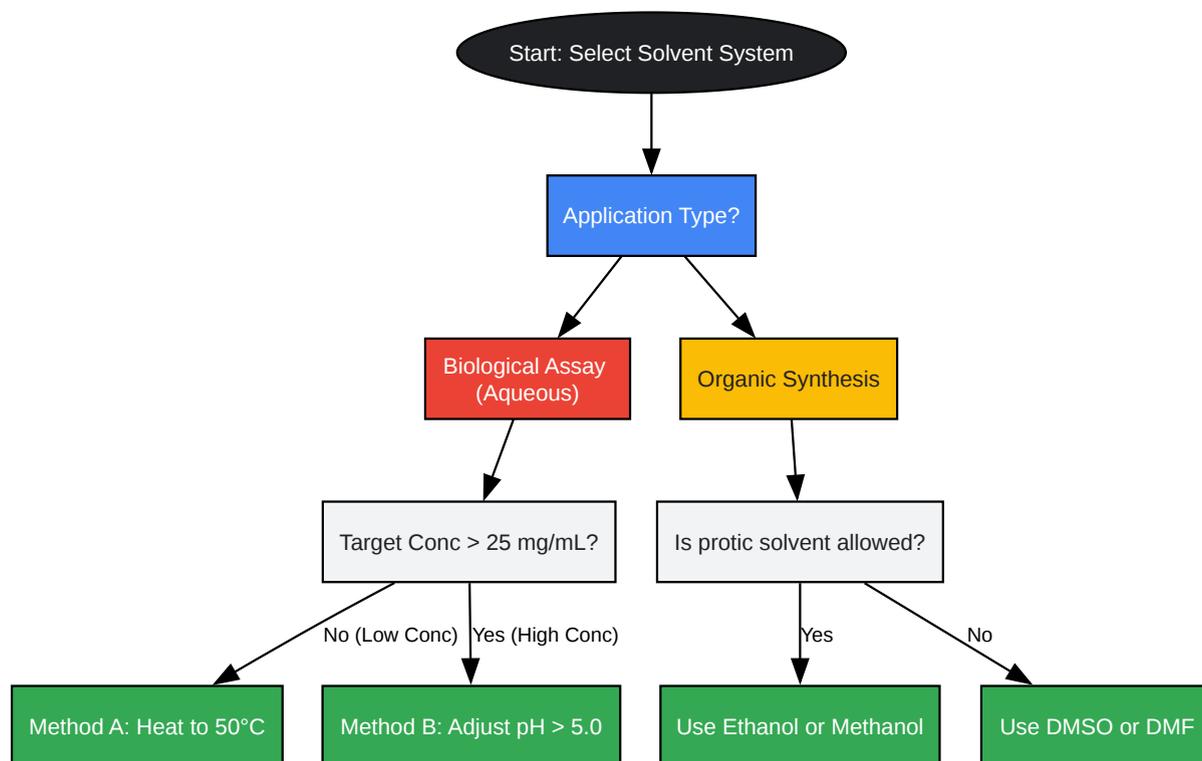
The following data summarizes solubility behavior at ambient temperature (

) unless otherwise noted.

Solvent System	Solubility Rating	Notes
Water (pH 7)	Moderate (~26 mg/mL)	Solubility increases drastically with heat ().
Water (pH > 5)	High	Formation of the carboxylate salt (Sodium Acetate) enhances solubility.
Ethanol / Methanol	Good	Preferred organic solvents. Solubility improves with temperature.
DMSO / DMF	Excellent	Best for high-concentration stock solutions (>100 mM).
Acetone	Poor	Only slightly soluble; often used as an anti-solvent for crystallization.
Acetonitrile	Low	Requires methanol as a co-solvent.
Toluene / Hexane	Insoluble	Do not use.

Troubleshooting Workflows (Decision Logic)

Diagram 1: Solvent Selection Decision Tree



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Caption: Decision logic for selecting the optimal solvent system based on application constraints.

Step-by-Step Dissolution Protocols

Protocol A: High-Concentration Aqueous Stock (pH Adjusted)

Best for: Biological buffers, cell culture additions.

- Weighing: Weigh the required amount of N-Acetylglycine.
- Slurry Formation: Add water to 80% of the final volume. The powder will likely float or form a slurry.
- Titration: While stirring, dropwise add 1M NaOH or 1M KOH.

- Observation: As the pH passes 4.0, the solution will clear rapidly as the acetate anion forms.
- Final Adjustment: Once clear, adjust to the final volume with water. Check pH to ensure it is within the tolerance of your assay (usually pH 7.0–7.4).
- Sterilization: Filter sterilize using a 0.22 μm PES membrane. Do not autoclave (risk of amide hydrolysis).

Protocol B: Organic Synthesis Dissolution (Thermal Method)

Best for: Chemical coupling reactions, derivatization.

- Solvent Choice: Select Methanol or Ethanol (anhydrous if required).
- Heating: Add solvent to the solid. Heat the mixture to 40–50°C using a water bath.
 - Warning: Do not use open flame; alcohols are flammable.
- Sonication: If crystals persist, sonicate for 5 minutes at 40°C.
- Cooling: Allow to cool to room temperature. If precipitation occurs upon cooling, the concentration exceeds saturation at RT; add more solvent or maintain at 30°C.

Frequently Asked Questions (FAQs)

Q1: I see "**2-Acetyliminoacetic acid**" listed as an intermediate. Is my bottle degrading? A: If your bottle contains a white stable powder, it is N-Acetylglycine. The "imino" form (

) is a reactive tautomer that can lead to the formation of oxazolones (specifically 2-methyl-5-oxazolone) under dehydrating conditions. Unless you are subjecting the compound to acetic anhydride or strong dehydrating agents, your material is stable.

Q2: Can I use DMSO stocks for cell culture? A: Yes. N-Acetylglycine dissolves readily in DMSO. Ensure the final concentration of DMSO in your cell culture is <0.5% (v/v) to avoid solvent toxicity.

Q3: Why does my solution precipitate when I put it in the fridge (4°C)? A: Solubility is temperature-dependent. A solution saturated at 25°C will likely precipitate at 4°C.

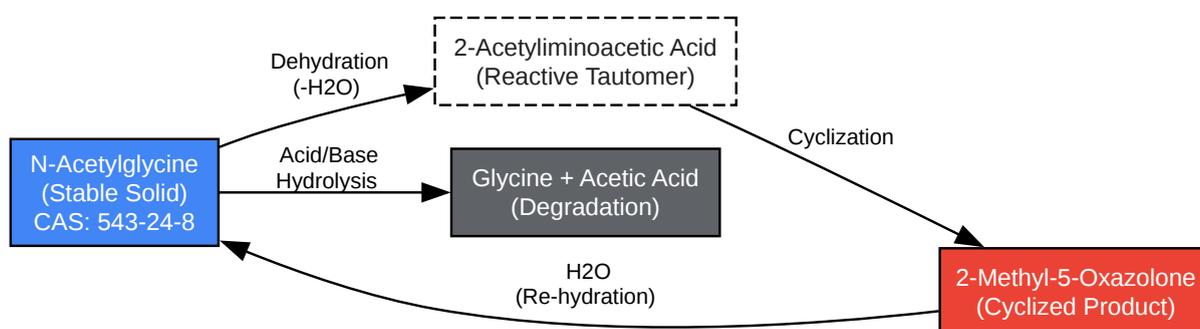
- Fix: Warm the solution to 37°C before use to redissolve crystals, or prepare a lower concentration stock (e.g., 10 mg/mL instead of 25 mg/mL).

Q4: Is the compound stable in water? A: Yes, for short periods (days) at 4°C. However, over extended periods or at extreme pH (<2 or >10), the amide bond can hydrolyze, releasing Glycine and Acetic Acid. Always prepare fresh stocks for critical assays.

Advanced: Reaction Pathway & Stability

Understanding the relationship between the stable reagent and the "imino" nomenclature is vital for synthesis design.

Diagram 2: Stability & Tautomerization Pathway



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Caption: Chemical relationship between N-Acetylglycine, its imino-tautomer, and degradation products.

References

- PubChem.N-Acetylglycine (Compound Summary). National Library of Medicine. Accessed October 2023. [\[Link\]](#)
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Sources

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